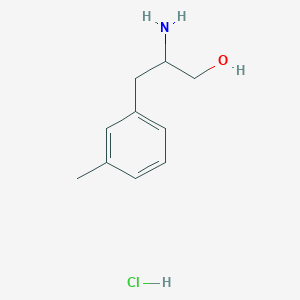

2-Amino-3-(3-methylphenyl)propan-1-ol hydrochloride

Vue d'ensemble

Description

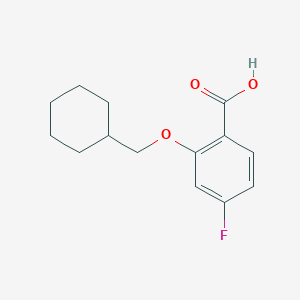

2-Amino-3-(3-methylphenyl)propan-1-ol hydrochloride is a chemical compound with the CAS Number: 1379981-80-2 . It has a molecular weight of 201.7 . The compound is a powder at room temperature .

Molecular Structure Analysis

The InChI code for 2-Amino-3-(3-methylphenyl)propan-1-ol hydrochloride is1S/C10H15NO.ClH/c1-8-3-2-4-9(5-8)6-10(11)7-12;/h2-5,10,12H,6-7,11H2,1H3;1H . Physical And Chemical Properties Analysis

The compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.Applications De Recherche Scientifique

Cancer Therapy

FTY720, chemically related to 2-Amino-3-(3-methylphenyl)propan-1-ol hydrochloride, has shown promise in cancer therapy. It functions as an immunosuppressant by activating sphingosine-1-phosphate receptors (S1PRs) and exhibits antitumor efficacy in several cancer models. The cytotoxic effect of FTY720 does not require phosphorylation, indicating S1PR-independent mechanisms, which are different from its immunosuppressive properties. This highlights the compound's potential in treating various cancers through unique molecular targets (Zhang et al., 2013).

Food Flavoring and Preservation

Branched aldehydes derived from amino acids, akin to 2-Amino-3-(3-methylphenyl)propan-1-ol hydrochloride, play a critical role in food flavoring. These compounds contribute significantly to the flavor profiles of both fermented and non-fermented food products. Understanding the production and degradation pathways of these aldehydes is crucial for controlling food flavor and quality, emphasizing their importance in the food industry (Smit et al., 2009).

Antimicrobial Applications

Chitosan, a compound with a structural resemblance to 2-Amino-3-(3-methylphenyl)propan-1-ol hydrochloride, exhibits notable antimicrobial potential. Its unique chemical structure, featuring a high charge density and reactive groups, enables a broad spectrum of applications, including its use as an antimicrobial agent in food and pharmaceutical formulations. The diverse mechanisms of action and the factors influencing its antimicrobial activity make chitosan a subject of significant interest in biomedical research (Raafat & Sahl, 2009).

Biomedical Adhesives

Inspired by mussel adhesive proteins, catechol-conjugated chitosan has emerged as a promising adhesive polymer for biomedical applications. This innovation, derived from the understanding of compounds like 2-Amino-3-(3-methylphenyl)propan-1-ol hydrochloride, demonstrates excellent hemostatic ability and tissue adhesion. Its development represents a significant advancement in the creation of wound healing patches, tissue sealants, and other medical materials (Ryu et al., 2015).

Propriétés

IUPAC Name |

2-amino-3-(3-methylphenyl)propan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO.ClH/c1-8-3-2-4-9(5-8)6-10(11)7-12;/h2-5,10,12H,6-7,11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RONJDVPMECIZSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC(CO)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-3-(3-methylphenyl)propan-1-ol hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl 1-oxa-4,9-diazaspiro[5.5]undecane-4-carboxylate hydrochloride](/img/structure/B1449020.png)

![3-[(1,3-Benzodioxol-5-ylmethyl)amino]-4-methoxycyclobut-3-ene-1,2-dione](/img/structure/B1449029.png)

![Methyl[2-(2-nitrophenyl)ethyl]amine hydrochloride](/img/structure/B1449032.png)

![[3-(Dimethylamino)-5-fluorophenyl]methanol](/img/structure/B1449033.png)

![2,2,2-Trichloro-1-(6-chloroimidazo[1,2-a]pyridin-3-yl)ethanone](/img/structure/B1449040.png)